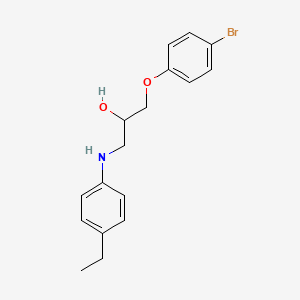
1-(4-Bromophenoxy)-3-(4-ethylanilino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenoxy)-3-(4-ethylanilino)propan-2-ol, also known as Bupranolol, is a beta-blocker drug that is used to treat hypertension, angina pectoris, and arrhythmias. It works by blocking the effects of adrenaline on the heart and blood vessels, thereby reducing heart rate and blood pressure. In addition to its clinical applications, Bupranolol has also been studied for its potential use in scientific research.
Mecanismo De Acción
1-(4-Bromophenoxy)-3-(4-ethylanilino)propan-2-ol works by blocking the beta-adrenergic receptors in the heart and blood vessels, thereby reducing the effects of adrenaline and other stress hormones on these systems. This leads to a decrease in heart rate and blood pressure, as well as a reduction in the workload on the heart.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including a decrease in heart rate and blood pressure, a reduction in the risk of arrhythmias, and a protective effect on the heart during ischemia-reperfusion injury. In addition, this compound has been shown to have anti-inflammatory effects, as well as a potential role in the treatment of asthma and COPD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Bromophenoxy)-3-(4-ethylanilino)propan-2-ol has several advantages for use in laboratory experiments, including its well-established mechanism of action and its availability as a commercially available drug. However, it also has some limitations, including its potential for off-target effects and its potential interactions with other drugs or compounds.
Direcciones Futuras
There are several potential future directions for research on 1-(4-Bromophenoxy)-3-(4-ethylanilino)propan-2-ol, including its use as a cardioprotective agent, its potential role in the treatment of asthma and COPD, and its effects on the central nervous system. In addition, further studies are needed to explore the potential side effects and interactions of this compound with other drugs or compounds.
Métodos De Síntesis
1-(4-Bromophenoxy)-3-(4-ethylanilino)propan-2-ol can be synthesized using a variety of methods, including the reaction of 4-bromophenol with 3-(4-ethylanilino)propan-1-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with an acid such as hydrochloric acid to yield the final product.
Aplicaciones Científicas De Investigación
1-(4-Bromophenoxy)-3-(4-ethylanilino)propan-2-ol has been studied for its effects on various physiological systems, including the cardiovascular, respiratory, and nervous systems. It has been shown to have a protective effect on the heart during ischemia-reperfusion injury, as well as a potential role in the treatment of asthma and chronic obstructive pulmonary disease (COPD). In addition, this compound has been studied for its effects on the central nervous system, including its potential use as an antidepressant and anxiolytic.
Propiedades
IUPAC Name |
1-(4-bromophenoxy)-3-(4-ethylanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-2-13-3-7-15(8-4-13)19-11-16(20)12-21-17-9-5-14(18)6-10-17/h3-10,16,19-20H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZIUDYHSHEXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC(COC2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7574525.png)
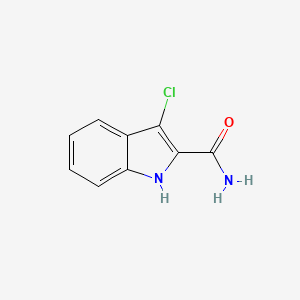
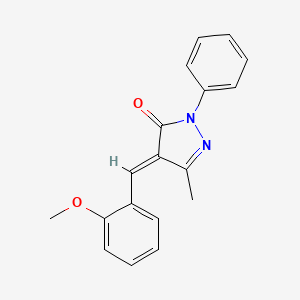
![2-[(9-Ethylpurin-6-yl)amino]acetic acid](/img/structure/B7574541.png)
![Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate](/img/structure/B7574546.png)
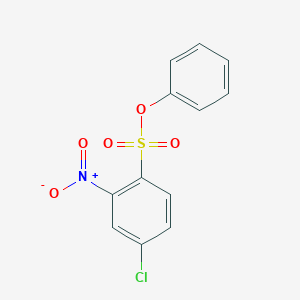
![[2-(Trifluoromethyl)phenyl]methylurea](/img/structure/B7574561.png)
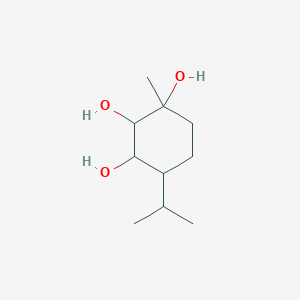
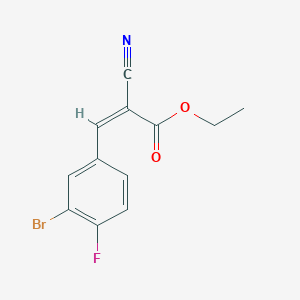

![N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7574588.png)

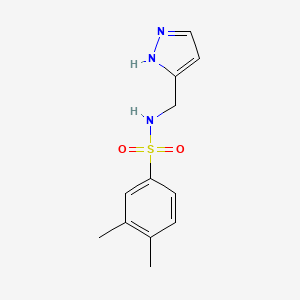
![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)